molecular formula C12H13NO3 B2571254 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 59908-57-5

5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B2571254
CAS No.: 59908-57-5
M. Wt: 219.24
InChI Key: YIJZWIPPIODAAK-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid: is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The compound’s structure includes a methoxy group at the 5-position, two methyl groups at the 1 and 3 positions, and a carboxylic acid group at the 2-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative with high efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and characterization using techniques like X-ray diffraction and infrared spectroscopy .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid is used as a building block for synthesizing more complex molecules.

Biology: The compound has shown promise in biological research, particularly in studying enzyme inhibition and receptor binding. It serves as a probe for investigating biochemical pathways and understanding the molecular mechanisms of various biological processes .

Medicine: In medicine, this indole derivative is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antiviral activities, making it a candidate for drug development .

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

  • 5-Methoxyindole-2-carboxylic acid
  • 1,3-Dimethylindole-2-carboxylic acid
  • 5-Methoxy-1H-indole-2-carboxylic acid

Comparison: Compared to these similar compounds, 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid stands out due to its unique combination of functional groups. The presence of both methoxy and methyl groups enhances its reactivity and biological activity, making it a more versatile and potent molecule for various applications .

Properties

IUPAC Name

5-methoxy-1,3-dimethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-9-6-8(16-3)4-5-10(9)13(2)11(7)12(14)15/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJZWIPPIODAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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